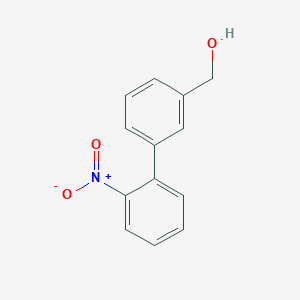

3-(2-Nitrophenyl)benzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

236102-73-1 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

[3-(2-nitrophenyl)phenyl]methanol |

InChI |

InChI=1S/C13H11NO3/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-8,15H,9H2 |

InChI Key |

RJABQMUMABLVTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Nitrophenyl Benzyl Alcohol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials.

The most logical retrosynthetic disconnection for 3-(2-Nitrophenyl)benzyl alcohol is the carbon-carbon single bond that links the two aromatic rings. This disconnection simplifies the target molecule into two key synthons: a 3-(hydroxymethyl)phenyl synthon and a 2-nitrophenyl synthon. These synthons can be represented by various real-world reagents depending on the chosen synthetic route. For instance, in the context of a Suzuki-Miyaura coupling, the synthons would correspond to (3-(hydroxymethyl)phenyl)boronic acid and a 1-halo-2-nitrobenzene derivative.

The presence of the nitro group on one of the aromatic rings is a significant consideration in the synthetic design. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. It is generally stable under the conditions of many cross-coupling reactions. Therefore, it is often advantageous to start with a commercially available nitro-substituted precursor, such as 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene. The alternative of introducing the nitro group at a later stage via nitration of the biaryl system is less common due to potential issues with regioselectivity and the harsh conditions required for nitration, which might not be compatible with the benzylic alcohol.

Classical and Contemporary Synthetic Routes

The construction of the biaryl skeleton of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions.

Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is a widely employed and highly effective method for the synthesis of biaryl compounds. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the reaction of (3-(hydroxymethyl)phenyl)boronic acid with 1-bromo-2-nitrobenzene.

While the Stille and Negishi couplings, which utilize organotin and organozinc reagents respectively, are also viable for forming the C-C bond, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and greater stability of the boronic acid reagents.

A representative Suzuki-Miyaura coupling reaction for a similar biaryl system is the synthesis of 2-Arylbenzyl alcohols from 2-bromobenzyl alcohol and various arylboronic acids. In a study, this reaction was shown to proceed efficiently using a palladium catalyst.

For challenging couplings, such as those involving sterically hindered substrates or electron-poor aryl halides, the use of specialized phosphine (B1218219) ligands is often necessary. Buchwald and Fu have developed a range of electron-rich and bulky phosphine ligands that have proven to be highly effective in a variety of cross-coupling reactions. The use of pre-formed palladium-ligand complexes, known as precatalysts, can also enhance the catalytic activity and reproducibility of the reaction.

The reaction conditions, including the choice of base and solvent, also play a crucial role in optimizing the yield and purity of the desired product. Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent choice is often dictated by the solubility of the reactants and the reaction temperature, with common solvents including toluene, dioxane, and dimethylformamide (DMF).

A study on the synthesis of oligo-m-phenylenes demonstrated the effectiveness of a Suzuki-Miyaura coupling protocol using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a dimethoxyethane (DME) and water solvent system. Although this example does not produce the exact target molecule, it highlights a common set of conditions applicable to the formation of biaryl linkages.

| Parameter | Commonly Used Options | Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Choice depends on the ligand and reaction conditions. |

| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), PEPPSI-type catalysts | Ligand choice is crucial for catalyst stability and activity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The strength and nature of the base can significantly impact the reaction rate and yield. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures | Solvent choice affects solubility and reaction temperature. |

Table 1: Key Parameters for Optimization of Suzuki-Miyaura Cross-Coupling Reactions

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) for Biaryl Formation

Stereochemical Control in Biaryl Synthesis

The synthesis of biaryl compounds with controlled stereochemistry, particularly atroposelective synthesis, is a significant area of research. For derivatives of this compound, achieving stereochemical control would involve managing the axial chirality that arises from hindered rotation around the C-C single bond connecting the two aromatic rings. While specific studies on the atroposelective synthesis of this compound are not prevalent in the provided search results, the principles of stereochemical control in biaryl synthesis are well-established. These methods often employ chiral auxiliaries, catalysts, or starting materials to induce facial selectivity during the crucial bond-forming step. The Stille cross-coupling reaction is a popular and practical method for biaryl synthesis due to the stability of organostannanes and wide functional group compatibility under mild reaction conditions. nih.gov

Direct Arylation Methods

Direct arylation represents an atom- and step-economical approach to constructing biaryl linkages. This strategy involves the direct C-H functionalization of one aromatic ring with an arylating agent. A notable method for synthesizing diarylmethanes from benzyl (B1604629) alcohols is the palladium-catalyzed Suzuki-Miyaura coupling. rsc.orgresearchgate.net This reaction proceeds via the activation of the benzylic C-O bond and is compatible with various functional groups, offering an environmentally benign route. rsc.orgresearchgate.net

Another approach involves the palladium-catalyzed arylation of nitroarenes using aryl sulfonates. nih.gov This method expands the scope of electrophiles beyond the more common aryl halides and has been successfully applied to the arylation of nitropyrazoles and nitrobenzene (B124822) derivatives. nih.gov The reaction conditions, such as temperature and the choice of base, can be optimized to achieve good to excellent yields of the arylated products. nih.gov

Here is a summary of direct arylation methods:

| Arylation Method | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Direct arylation of benzyl alcohols via benzylic C-O activation. rsc.orgresearchgate.net |

| Arylation with Aryl Sulfonates | Pd(OAc)₂ with XPhos or SPhos ligand, Cs₂CO₃ | Arylation of nitroarenes using aryl tosylates and mesylates. nih.gov |

Functional Group Interconversions from Precursors

The synthesis of this compound can also be accomplished by modifying precursor molecules that already possess the biaryl scaffold. This often involves the transformation of existing functional groups into the desired alcohol and nitro moieties.

A common and straightforward method for obtaining this compound is through the reduction of the corresponding aldehyde, 3-(2-nitrophenyl)benzaldehyde, or a carboxylic acid derivative like 3-(2-nitrophenyl)benzoic acid.

The reduction of 3-nitrobenzaldehyde (B41214) to 3-nitrobenzyl alcohol can be efficiently carried out using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at low temperatures, yielding the product in high purity.

For the conversion of benzoic acid to m-nitrobenzyl alcohol, a two-step process is typically employed. doubtnut.comyoutube.comdoubtnut.comshaalaa.com First, benzoic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to introduce a nitro group at the meta position, forming m-nitrobenzoic acid. doubtnut.comyoutube.comdoubtnut.com Subsequently, the carboxylic acid group of m-nitrobenzoic acid is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). doubtnut.comdoubtnut.com It is important to note that while LiAlH₄ can reduce nitroarenes, catalytic hydrogenation is often the preferred method for this transformation. stackexchange.com Borane-THF or sodium borohydride with BF₃·Et₂O can also be used for the reduction of the carboxylic acid. stackexchange.com

A summary of reduction methods is provided below:

| Starting Material | Reagents | Product |

| 3-Nitrobenzaldehyde | NaBH₄, Methanol | 3-Nitrobenzyl alcohol |

| Benzoic Acid | 1. Conc. HNO₃, Conc. H₂SO₄2. LiAlH₄ | m-Nitrobenzyl alcohol doubtnut.comdoubtnut.com |

| m-Nitrobenzoic Acid | LiAlH₄ | m-Nitrobenzyl alcohol doubtnut.comdoubtnut.com |

Another synthetic route involves the direct nitration of a substituted benzyl alcohol precursor. For instance, the nitration of 3-phenylbenzyl alcohol could theoretically yield this compound. However, nitration reactions on benzyl alcohols can be complicated. Under the strongly acidic conditions of nitration (using a mixture of nitric and sulfuric acids), the hydroxymethyl group can be prone to side reactions, such as oxidation or elimination to form benzyl cations, which can lead to a mixture of products. stackexchange.com

A tandem oxidation-nitration of benzyl alcohols has been developed for the synthesis of 4-substituted-3-nitrophenyl carbonyl compounds. researchgate.net This one-pot procedure utilizes stable and commercially available reagents under mild conditions. researchgate.net The success of this method often depends on the presence of a mesomeric donor substituent at the para position to the hydroxymethyl group. researchgate.net

Green Chemistry and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for chemical synthesis. This includes the use of greener solvents, catalysts, and reaction conditions.

Solvent-Free Reactions

Solvent-free reactions are a key aspect of green chemistry as they reduce waste and the environmental impact associated with solvent use. The aerobic oxidation of benzyl alcohol and its derivatives to the corresponding aldehydes can be performed under solvent-free conditions using a palladium oxide catalyst supported on ceria nanorods (PdOₓ/CeO₂-NR). mdpi.com This method shows good to high conversion and selectivity for benzyl alcohols containing electron-donating groups. mdpi.com Similarly, palladium supported on carbon nitride/CeO₂ composites has been shown to be an effective and reusable catalyst for the solvent-free aerobic oxidation of benzyl alcohol, achieving a 77% yield of benzaldehyde (B42025). rsc.org

Furthermore, the radical coupling of aromatic alcohols to synthesize 1,3-diphenylpropan-1-ols has been achieved under transition-metal-free and solvent-free conditions, using t-BuONa as both a base and a radical initiator. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential for developing solvent-free C-C bond-forming reactions for related structures.

Catalytic Hydrogenation Methods

The reduction of the nitro group in this compound to an amine is a pivotal transformation, yielding 3-(2-Aminophenyl)benzyl alcohol. Catalytic hydrogenation is a preferred method for this conversion due to its high efficiency and selectivity. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the benzyl alcohol moiety.

A variety of catalysts are effective for the hydrogenation of aromatic nitro compounds. wikipedia.org Adams' catalyst (Platinum(IV) oxide) and palladium on carbon (Pd/C) are commonly employed for the rapid reduction of aromatic nitro groups to their corresponding amines. Research has shown that Adams' catalyst can smoothly hydrogenate m-nitrobenzyl alcohol to m-aminobenzyl alcohol in nearly quantitative yield, absorbing the calculated three moles of hydrogen. This demonstrates the catalyst's ability to selectively reduce the nitro group without causing hydrogenolysis of the benzylic alcohol.

For more complex substrates, specialized catalyst systems have been developed to enhance selectivity. For instance, a Borohydride Exchange Resin Supported Pd (BER-Pd) catalyst has been shown to selectively hydrogenate aromatic nitro compounds to the corresponding amines at room temperature and atmospheric pressure, without affecting other functional groups such as ketones, esters, nitriles, or even benzylic alcohols. mdpi.com This high degree of chemoselectivity is particularly advantageous for the hydrogenation of molecules like this compound.

The table below summarizes typical conditions for the catalytic hydrogenation of related nitroaromatic compounds, illustrating the parameters that would be relevant for the reduction of this compound.

Table 1: Catalytic Hydrogenation of Nitroaromatic Compounds

| Substrate | Catalyst | Reducing Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| m-Nitrobenzyl alcohol | Adams' catalyst (PtO₂) | H₂ (3 moles), Methanol | m-Aminobenzyl alcohol | ~Quantitative | |

| 4-Nitrobenzyl alcohol | BER-Pd | H₂ (1 atm), Room Temp. | 4-Aminobenzyl alcohol | High | mdpi.com |

| 1-Bromo-4-nitrobenzene | Pd/C | H₂, Ethanol | 4-Bromoaniline | 94% | researchgate.net |

| 4-Nitrobenzaldehyde | Pd/C | H₂, Ethanol | 4-Aminobenzaldehyde | >95% | researchgate.net |

Flow Chemistry Applications

Flow chemistry has emerged as a powerful technology in synthetic chemistry, offering advantages in terms of safety, efficiency, and scalability, particularly for reactions involving potentially hazardous reagents or intermediates. nih.gov The reduction of nitro compounds, which can be exothermic and involve unstable intermediates, is well-suited to a continuous-flow setup.

The transformation of nitro compounds to amines under continuous-flow conditions is often performed through metal-catalyzed hydrogenation. d-nb.info Systems like the ThalesNano H-Cube®, which generates hydrogen in situ via water electrolysis, allow for reactions under relatively mild conditions. d-nb.info However, these systems can be limited by functional group compatibility and catalyst poisoning. d-nb.info

To overcome these limitations, alternative flow chemistry methods have been developed. A metal-free reduction of nitro compounds using trichlorosilane (B8805176) and a tertiary amine has been successfully implemented in a continuous-flow system. nih.govd-nb.info This method has been applied to a range of aromatic and aliphatic nitro derivatives, affording the corresponding primary amines in high yields with short reaction times, often without the need for further purification. nih.govd-nb.info For example, the reduction of 2-(4'-chlorophenyl)nitrobenzene in a PTFE reactor at a flow rate of 0.1 mL/min resulted in a quantitative yield of the desired aniline (B41778). nih.gov

Another approach involves the use of supported catalysts in packed-bed reactors. A study demonstrated the efficient reduction of various nitroaromatic compounds using a palladium-on-glass-wool (Pd@GW) catalyst in a flow system. researchgate.net This system showed high conversion rates under ambient conditions using either sodium borohydride or dihydrogen as the reducing agent. researchgate.net The catalyst proved to be robust and could be regenerated, making it suitable for continuous operations. researchgate.net

These examples highlight the potential of applying flow chemistry to the reduction of this compound to 3-(2-Aminophenyl)benzyl alcohol, which could lead to a safer, more efficient, and scalable manufacturing process.

Table 2: Flow Chemistry Reduction of Nitroaromatic Compounds

| Substrate | Reagents/Catalyst | Reactor/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(4'-Chlorophenyl)nitrobenzene | HSiCl₃, Hünig's base | 5 mL PTFE reactor, 0.1 mL/min, 50 min residence time | 2-(4'-Chlorophenyl)aniline | Quantitative | nih.gov |

| Nitrobenzene | Pd@GW, NaBH₄ | Flow tube, 2-100 mL/min | Aniline | 100% Conversion | researchgate.net |

| Various Nitroarenes | Trichlorosilane, Tertiary Amine | Continuous-flow reactor | Primary Amines | High | nih.govd-nb.info |

Isolation and Purification Techniques for Complex Biaryl Alcohols

The isolation and purification of complex biaryl alcohols like this compound are critical steps to obtain the compound in high purity, which is essential for its subsequent use in synthesis or for analytical characterization. The presence of both a polar alcohol group and a nitro group, combined with the biaryl structure, necessitates the use of specific purification techniques.

Crystallization is a fundamental technique for the purification of solid organic compounds. youtube.com The choice of solvent is paramount and should be based on the principle that the compound is highly soluble at an elevated temperature but poorly soluble at room temperature. youtube.com For biaryl alcohols, a mixed solvent system is often employed. For instance, a compound might be dissolved in a minimal amount of a "soluble solvent" like methanol or ethanol, followed by the gradual addition of an "insoluble solvent" such as water until turbidity is observed. libretexts.org Slow cooling of this solution allows for the formation of pure crystals, leaving impurities behind in the mother liquor. youtube.comlibretexts.org

Column Chromatography is another powerful and widely used purification method. For biaryl alcohols, which are moderately polar, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve good separation of the desired compound from any impurities. For very polar biaryl alcohols, traditional normal-phase chromatography can be challenging. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. qub.ac.uk HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (e.g., acetonitrile) and a small amount of a polar solvent (e.g., water). qub.ac.uk This technique is particularly useful for compounds that are too polar for reversed-phase chromatography and show poor solubility in typical normal-phase solvents.

For biaryl compounds that exist as atropisomers (stereoisomers arising from restricted rotation around a single bond), chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for their separation. researchgate.net Chiral stationary phases (CSPs), such as those based on derivatized cyclofructans or polysaccharides, are used to resolve the enantiomers. researchgate.net This technique is not only crucial for analytical determination of enantiomeric excess but can also be scaled up for the preparative separation of pure enantiomers. researchgate.net

The table below provides a summary of common purification techniques applicable to biaryl alcohols.

Table 3: Purification Techniques for Biaryl Alcohols

| Technique | Stationary Phase/Solvent System | Application | Reference |

|---|---|---|---|

| Crystallization | Mixed solvents (e.g., Methanol/Water, Ethanol/Water) | General purification of solid compounds | youtube.comlibretexts.org |

| Flash Column Chromatography | Silica gel with Hexane/Ethyl Acetate gradient | Purification of moderately polar biaryls | nih.gov |

| HILIC | Amine-bonded silica with Acetonitrile/Water gradient | Purification of very polar biaryl alcohols | qub.ac.uk |

| Chiral HPLC | Cyclofructan-based CSP with normal phase eluents | Separation of biaryl atropisomers | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 2 Nitrophenyl Benzyl Alcohol

Reactivity of the Benzylic Alcohol Moiety

The benzylic alcohol group in 3-(2-Nitrophenyl)benzyl alcohol exhibits reactivity typical of primary benzylic alcohols, which is enhanced by the stability of benzylic intermediates. chemistrysteps.comlibretexts.org

Oxidation Reactions to Corresponding Carbonyl Compounds

The benzylic alcohol can be oxidized to the corresponding aldehyde, 3-(2-nitrophenyl)benzaldehyde. Various oxidizing agents can accomplish this transformation. For instance, nitric acid has been used for the oxidation of similar benzyl (B1604629) alcohols. google.comfrontiersin.org A German patent describes the oxidation of o-nitrobenzyl alcohol to o-nitrobenzaldehyde using nitric acid at temperatures between 20-90°C. google.com Another method involves two-phase electrolysis using sodium nitrate (B79036) as a mediator, which has shown high yield and current efficiency for the selective oxidation of benzyl alcohol to benzaldehyde (B42025). rsc.org The use of metallic nitrates, such as ferric nitrate, has also been demonstrated to be effective for the oxidation of benzyl alcohol, with high conversion rates and selectivity. frontiersin.org The classical method of producing o-nitrobenzaldehyde involves the oxidation of o-nitrotoluene, followed by hydrolysis of the resulting diacetate. orgsyn.org

Table 1: Oxidation of Benzylic Alcohols

| Oxidizing Agent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Nitric Acid | o-Nitrobenzyl alcohol | o-Nitrobenzaldehyde | >80% | google.com |

| Sodium Nitrate (electrolysis) | Benzyl alcohol | Benzaldehyde | 95% | rsc.org |

| Ferric Nitrate | Benzyl alcohol | Benzaldehyde | 95% conversion, 95% selectivity | frontiersin.org |

| Chromium Trioxide/Acetic Anhydride | o-Nitrotoluene | o-Nitrobenzaldehyde diacetate | - | orgsyn.org |

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids to form the corresponding esters. This reaction can be catalyzed by acids or enzymes. researchgate.netnih.gov For example, benzyl alcohol can be esterified with acetic acid using a sulfated metal-incorporated MCM-48 catalyst, yielding benzyl acetate (B1210297) with high selectivity. nih.gov The Mitsunobu reaction provides another route for the esterification of benzylic alcohols. researchgate.net

Etherification of benzylic alcohols can be achieved under various conditions. A catalytic approach using iron(III) chloride in a green solvent like propylene (B89431) carbonate has been developed for the symmetrical etherification of benzyl alcohols. nih.gov For nonsymmetrical ethers, a combination of iron(II) chloride and a pyridine (B92270) bis-thiazoline ligand can be employed. nih.gov Another method involves using a zeolite catalyst for the etherification with alkanols. google.com

Table 2: Esterification and Etherification of Benzylic Alcohols

| Reaction Type | Reagents/Catalyst | Substrate | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Esterification | Acetic Acid / S-Fe-MCM-48 | Benzyl alcohol | Benzyl acetate | 98.9% selectivity | nih.gov |

| Esterification | Stearic Acid / Azo compound/PPh3 | Benzyl alcohol | Benzyl stearate | - | researchgate.net |

| Symmetrical Etherification | FeCl₃·6H₂O / Propylene Carbonate | Benzyl alcohols | Symmetrical ethers | 53-91% | nih.gov |

| Nonsymmetrical Etherification | FeCl₂·4H₂O / Pyridine bis-thiazoline ligand | Benzylic alcohols | Nonsymmetrical ethers | 52-89% | nih.gov |

| Etherification | Alkanol / Zeolite β | Vanillic alcohol | Ether derivative | - | google.com |

Nucleophilic Substitution Reactions (SN1/SN2)

The benzylic hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. libretexts.org Benzylic alcohols can react via both S(_N)1 and S(_N)2 mechanisms, depending on the reaction conditions and the structure of the alcohol. libretexts.orgkhanacademy.org The stability of the benzylic carbocation favors the S(_N)1 pathway. chemistrysteps.comlibretexts.org For instance, secondary, tertiary, allylic, and benzylic alcohols tend to react through an S(_N)1 mechanism with hydrogen halides after protonation of the alcohol. libretexts.org Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, proceeding through isouronium intermediates. nih.govchemrxiv.org

Radical Reactions Involving the Benzylic Position

The benzylic position is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. libretexts.orgyoutube.comlibretexts.org A common example is the free-radical bromination of alkylbenzenes using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orglibretexts.org This reaction selectively occurs at the benzylic carbon. libretexts.org The stability of the benzylic radical is a key factor driving this selectivity. youtube.comlibretexts.org

Reactivity of the Nitroaryl Moiety

The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, most notably reduction.

Reductive Transformations of the Nitro Group to Amine, Nitroso, or Azoxy Derivatives

The reduction of the nitro group in 2-nitrobiphenyl (B167123) systems is a well-established method for synthesizing carbazoles through reductive cyclization. organicreactions.orgacs.orgscite.ai This transformation can be achieved using various reducing agents. Triphenylphosphine is a common reagent for this purpose, mediating the deoxygenation of the nitro group. acs.orgscite.aiamazonaws.com The reaction often requires high temperatures, with higher boiling solvents leading to better yields. acs.orgscite.ai

Other methods for the reduction of nitroarenes to amines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as the use of metals like iron, tin, or zinc in acidic media. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The choice of reducing agent can allow for chemoselective reduction in the presence of other functional groups. commonorganicchemistry.comorganic-chemistry.org For example, sodium sulfide (B99878) can sometimes selectively reduce one nitro group in a dinitro compound. commonorganicchemistry.com

The reduction can also lead to other nitrogen-containing functional groups. Under specific conditions, nitro compounds can be reduced to hydroxylamines, nitroso compounds, or azoxy derivatives. wikipedia.orgrsc.org For instance, irradiation of 2-nitrobenzyl alcohol can yield 2-nitrosobenzaldehyde. rsc.org The reduction of aromatic nitro compounds with lithium aluminum hydride (LiAlH₄) can produce azo compounds. commonorganicchemistry.com

Table 3: Reductive Transformations of Nitroarenes

| Product Type | Reagents/Catalyst | Substrate Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Carbazoles | Triphenylphosphine | 2-Nitrobiphenyls | Higher boiling solvents give higher yields. | acs.orgscite.ai |

| Amines | Catalytic Hydrogenation (Pd/C, Raney Ni) | Aromatic and aliphatic nitro compounds | Widely applicable method. | commonorganicchemistry.commasterorganicchemistry.com |

| Amines | Fe, Sn, or Zn in acid | Aromatic nitro compounds | Mild conditions, tolerates other groups. | commonorganicchemistry.commasterorganicchemistry.com |

| Amines | HSiCl₃ / tertiary amine | Aromatic and aliphatic nitro compounds | Metal-free, wide applicability. | organic-chemistry.org |

| Nitroso compounds | Photochemical irradiation | 2-Nitrobenzyl alcohol | Yields 2-nitrosobenzaldehyde. | rsc.org |

| Azo compounds | Lithium aluminum hydride (LiAlH₄) | Aromatic nitro compounds | LiAlH₄ is not typically used for aniline (B41778) synthesis from nitroarenes. | commonorganicchemistry.com |

Mechanistic Studies of Nitro Group Reduction

The reduction of aromatic nitro compounds like this compound can proceed through various pathways, ultimately leading to the corresponding amine. nih.govmasterorganicchemistry.com The specific mechanism often depends on the reducing agent and reaction conditions. nih.govwikipedia.org

Generally, the reduction of a nitro group to a primary amine is a six-electron process that involves several intermediates. nih.gov The reaction can be initiated by various methods, including catalytic hydrogenation (e.g., using catalysts like Raney nickel, palladium-on-carbon, or platinum(IV) oxide), or by using metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.comwikipedia.org

A commonly accepted mechanism, first proposed by Haber, suggests two principal routes for the reduction: a direct route and a condensation route. unimi.it

Direct Route: The nitro group is sequentially reduced to a nitroso group (Ar-NO), then to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH2). nih.govunimi.it

Condensation Route: This pathway involves the reaction between the nitroso intermediate and the hydroxylamine intermediate to form an azoxy compound (Ar-N(O)=N-Ar). This can be further reduced to an azo compound (Ar-N=N-Ar) and then to a hydrazo compound (Ar-NH-NH-Ar), which finally cleaves to yield the amine. unimi.it

Mechanistic investigations often involve studying the kinetics of the reaction and identifying intermediates. For instance, studies on the reduction of nitro compounds have pointed to the formation of a nitroso intermediate. nih.gov The choice of reducing agent can influence the product distribution; for example, using phenyl silane (B1218182) instead of pinacol (B44631) borane (B79455) can allow for the chemoselective reduction of the nitro group while preserving other functional groups like carbonyls. nih.gov

The rate of reduction can be influenced by substituents on the aromatic ring. Electron-donating groups tend to decrease the reaction rate, while electron-withdrawing groups generally increase it. orientjchem.org

Photochemical Reactivity of the 2-Nitrophenyl Group

The 2-nitrophenyl group is a well-known photolabile protecting group. Upon irradiation with UV light, it undergoes intramolecular reactions, leading to the release of a protected functional group.

Photo-Induced Rearrangements and Intermediate Formation

The primary photochemical process for 2-nitrobenzyl compounds involves an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. researchgate.netresearchgate.net This leads to the formation of a transient species known as an aci-nitro tautomer. researchgate.netspcmc.ac.in This intermediate is a key player in the subsequent chemical transformations.

The decay of the aci-nitro intermediate can proceed through several pathways, which are often competitive and depend on the specific molecular structure and the reaction environment. researchgate.netrsc.org

aci-Nitro Tautomers: These are quinonoid structures formed by the transfer of a hydrogen atom from the benzylic carbon to one of the oxygen atoms of the nitro group. researchgate.netspcmc.ac.in They are characterized by a strong optical absorption at around 400 nm and have lifetimes in the microsecond to millisecond range. researchgate.net

Nitroso Hydrates and Benzisoxazolidines: From the aci-nitro intermediate, the reaction can proceed via two main competing pathways. rsc.org

In aprotic solvents and in aqueous solutions at high or low pH, the reaction is thought to proceed through the formation of a nitroso hydrate . rsc.org

In neutral aqueous solutions (pH 3-8), the classical mechanism involves the cyclization of the aci-nitro intermediate to form a benzisoxazolidine . This cyclic intermediate then undergoes ring-opening to form a carbonyl hydrate, which ultimately leads to the final products. rsc.org

Photoirradiation of ketones with a 2-nitrophenyl group at the α-position can lead to the formation of cyclic hydroxamates through a photoinduced oxygen transfer, forming an α-hydroxyketone with a nitroso group. rsc.orgresearchgate.net

Quantum Yield Determinations for Photoreactions

The quantum yield (Φ) of a photoreaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event (e.g., decomposition of the starting material or formation of a product) divided by the number of photons absorbed by the system. wikipedia.org

For 2-nitrobenzyl compounds, the quantum yields of photoreactions can vary significantly depending on the specific structure of the molecule and the reaction conditions. For example, the photolysis quantum yield of 1-(2-nitrophenyl)ethyl phosphate (B84403) was determined to be 0.53 in the near-UV range. nih.govrsc.orgresearchgate.net Studies on 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol (B14764) have reported quantum yields of about 60% for the formation of the corresponding 2-nitroso benzaldehyde and 2-nitroso acetophenone. rsc.org

The quantum yield can also be influenced by the presence of other functional groups within the molecule. For instance, in some diphenylamine-substituted nitrobiphenyl compounds, the uncaging quantum yields were found to be low, hindering their practical application. oup.com However, modifications to the molecular structure, such as the cyclization of the diarylamino moiety, have been shown to increase the quantum yield. oup.com

Influence of Solvent and pH on Photoreaction Pathways

The solvent and pH of the reaction medium can have a profound impact on the photochemical behavior of 2-nitrophenyl compounds. nsf.govrsc.org

Solvent Effects: The polarity of the solvent can influence the rates and pathways of photoreactions. nsf.govrsc.orgrsc.org For example, the photochemistry of nitroaromatics in organic solvents can differ significantly from that in aqueous solutions. nsf.govrsc.orgresearchgate.net In some cases, the reactivity can be dramatically increased in a particular solvent. For instance, the photodegradation of 2,4-dinitrophenol (B41442) is significantly enhanced in 2-propanol compared to water, which is attributed to a strong interaction between the 2-propanol molecule and the nitro group in the excited state. nsf.govrsc.orgresearchgate.net For other nitrophenols, the solvent effects on their electronic structure and photochemistry have been found to be minimal. nsf.govrsc.orgresearchgate.net Theoretical models like the SMD (solvation model based on density) can be used to predict solvent effects on chemical reactions. researchgate.net

pH Effects: The pH of the solution can influence the decay pathway of the crucial aci-nitro intermediate. researchgate.net The pKa of the aci-nitro tautomer, which is a nitronic acid, plays a key role. researchgate.net The rate of decay of the aci-nitro intermediate often exhibits a pH-dependent profile. For example, in the case of 2-nitrotoluene, the decay of its aci-nitro tautomer is influenced by pH, with different mechanisms dominating at different pH ranges. researchgate.net At low pH, hydronium ions can protonate the anion of the aci-nitro intermediate, while at higher pH, water acts as the proton source. researchgate.net In highly acidic solutions, a Nef-type isomerization can occur. researchgate.net The balance between the formation of nitroso hydrates and benzisoxazolidines from the aci-nitro intermediate is also pH-dependent. rsc.org

Electrophilic Aromatic Substitution on Both Phenyl Rings

The presence of two phenyl rings in this compound, each with different substituents, leads to distinct reactivities towards electrophilic aromatic substitution (EAS). The general mechanism for EAS involves the attack of an electrophile by the π-electrons of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com

The 2-Nitrophenyl Ring: The nitro group (-NO2) is a strong electron-withdrawing group and therefore a deactivating group for EAS. quora.commsu.edu It deactivates the ring by withdrawing electron density, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com The nitro group is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. masterorganicchemistry.comchemguide.co.uk This is because the resonance structures of the carbocation intermediate show that the positive charge is destabilized when the electrophile adds to the ortho or para positions due to the proximity of the positively charged nitrogen of the nitro group. msu.edu

The Benzyl Alcohol Ring: The hydroxymethyl group (-CH2OH) attached to the second phenyl ring is generally considered an activating group for EAS, although it is a weak activator. sciencemadness.org The alkyl group is electron-donating through an inductive effect, which enriches the electron density of the ring and makes it more susceptible to electrophilic attack. sciencemadness.org Activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to the substituent. ncert.nic.inlibretexts.org Therefore, electrophilic substitution on the benzyl alcohol ring of the molecule is expected to occur primarily at the ortho and para positions relative to the hydroxymethyl group. quora.com

Given the opposing nature of the substituents on the two rings, electrophilic substitution would preferentially occur on the more activated benzyl alcohol ring. Highly reactive electrophiles might lead to substitution on both rings, but under controlled conditions, selective substitution on the benzyl alcohol ring is more likely.

Intramolecular Interactions and Remote Functional Group Effects

The spatial arrangement of the two phenyl rings and the functional groups in this compound can lead to intramolecular interactions and remote functional group effects that influence its chemical behavior.

The photochemical reactivity of the 2-nitrophenyl group is a prime example of a remote functional group effect. The nitro group, upon photoexcitation, interacts with the remote benzylic C-H bond, leading to an intramolecular hydrogen abstraction. researchgate.netresearchgate.net This interaction is fundamental to its use as a photolabile protecting group.

Furthermore, the electronic effects of the substituents on one ring can be transmitted to the other, although this effect is likely to be weak due to the separation by a single C-C bond and the free rotation around it. However, computational studies on related systems, such as 2-nitrophenyl-hydrazine, have been used to investigate various types of intramolecular interactions, including charge transfer and bonding characteristics, using techniques like NBO (Natural Bond Orbital) and Hirshfeld analysis. researchgate.net These types of analyses could provide insights into the subtle electronic communication between the two rings in this compound.

The relative orientation of the two rings could also be influenced by weak non-covalent interactions, such as π-π stacking or C-H···π interactions, which could in turn affect the reactivity of the molecule. The specific conformation of the molecule in solution or in the solid state would determine the extent of these interactions.

Electronic Effects Between the Nitro and Hydroxyl Groups

The electronic landscape of this compound is dominated by the strong electron-withdrawing nature of the nitro (-NO₂) group and the electron-donating potential of the hydroxymethyl (-CH₂OH) group. These opposing electronic influences, transmitted through the biphenyl (B1667301) system, create a unique chemical environment.

The nitro group, positioned on one phenyl ring, exerts a powerful -I (inductive) and -M (mesomeric or resonance) effect. This significantly reduces the electron density of the aromatic ring to which it is attached. While the hydroxyl group of the benzyl alcohol moiety is not directly conjugated with the nitro group, its electronic influence is transmitted across the biaryl linkage.

The hydroxymethyl group is generally considered a weak electron-donating group. Its primary influence is a +I (inductive) effect, which can slightly increase the electron density of its own phenyl ring. However, the dominant electronic feature of the entire molecule remains the electron deficiency induced by the nitro group. This electronic pull can influence the reactivity of the hydroxyl group, making the benzylic proton more acidic than in an unsubstituted benzyl alcohol.

General principles of electronic effects in organic reactions suggest that the electron-withdrawing nitro group will deactivate its phenyl ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution. francis-press.com Conversely, the hydroxymethyl group would slightly activate its ring towards electrophilic attack.

Steric Hindrance from the Biaryl Linkage

The connection between the two phenyl rings in this compound introduces significant steric considerations. The rotation around the C-C single bond of the biaryl linkage is restricted, leading to a non-planar preferred conformation. This torsional angle is influenced by the substituents on the rings.

The presence of the nitro group at the 2'-position creates considerable steric bulk. This steric hindrance can impact the approach of reagents to the nearby functional groups, particularly the hydroxyl group on the adjacent ring. For instance, reactions involving the hydroxyl group, such as esterification or oxidation, may proceed at a slower rate compared to less hindered analogues due to the steric shielding provided by the twisted phenyl ring and the nitro group.

Studies on related substituted biphenyl systems have demonstrated that steric hindrance can significantly influence reaction rates and even reaction mechanisms. researchgate.netrsc.org In the case of this compound, the steric clash between the nitro group and the substituents on the other ring will be a critical factor in determining its chemical accessibility and reactivity.

Stability and Degradation Pathways

The stability of this compound is influenced by both its inherent chemical structure and its susceptibility to external factors such as heat, light, and reactive chemical species.

Under normal conditions, the compound is expected to be relatively stable. However, like many nitroaromatic compounds, it may be sensitive to heat and light. Photochemical reactions are a known degradation pathway for some nitrobenzyl compounds, often leading to complex rearrangements and the formation of nitroso derivatives. rsc.org For example, the irradiation of 2-nitrobenzyl alcohol can lead to the formation of 2-nitrosobenzaldehyde. rsc.org

The primary degradation pathways for this compound are likely to involve its two functional groups:

Reduction of the Nitro Group: The nitro group is susceptible to reduction under various conditions, typically using metal catalysts (like palladium or platinum) with a hydrogen source, or other reducing agents. nih.gov This process would yield the corresponding amine, (2'-amino-[1,1'-biphenyl]-3-yl)methanol. This transformation is a common and predictable reaction for nitroaromatic compounds.

Oxidation of the Hydroxyl Group: The primary alcohol functional group can be oxidized to an aldehyde and further to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) or chromic acid. This would result in the formation of 2'-nitro-[1,1'-biphenyl]-3-carbaldehyde (B15124693) and subsequently 2'-nitro-[1,1'-biphenyl]-3-carboxylic acid.

Reactions Involving Both Groups: Under certain conditions, intramolecular reactions could occur. For instance, under reducing conditions that are also acidic, the initially formed amino group could potentially interact with the benzylic alcohol, although this is less common for this specific substitution pattern.

The degradation of related nitrophenol compounds in biological or environmental systems often proceeds through initial reduction of the nitro group or hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov While not a direct analogue, these pathways provide insight into potential metabolic or environmental fates.

The chemical reactivity and stability of this compound are thus a product of a delicate balance between the strong electronic pull of the nitro group, the modest electron donation of the hydroxymethyl group, and the significant steric constraints imposed by the biaryl structure.

Spectroscopic and Structural Characterization of 3 2 Nitrophenyl Benzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

A ¹H NMR spectrum of 3-(2-Nitrophenyl)benzyl alcohol would be expected to show distinct signals for the protons on the two aromatic rings and the benzylic methylene (B1212753) and hydroxyl groups. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the substitution pattern. The integration of these signals would correspond to the number of protons in each unique environment, and the coupling patterns (J-coupling) would reveal the connectivity of adjacent protons.

No specific experimental ¹H NMR data for this compound is currently available.

A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the positions of the nitro group and the benzyl (B1604629) alcohol moiety.

No specific experimental ¹³C NMR data for this compound is currently available.

COSY (Correlation Spectroscopy) would establish proton-proton correlations, helping to trace the connectivity within the two separate aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for connecting the two phenyl rings and the benzyl alcohol substituent.

No specific experimental 2D NMR data for this compound is currently available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, key expected vibrational bands would include:

O-H stretching of the alcohol group.

Asymmetric and symmetric N-O stretching of the nitro group.

C-H stretching from the aromatic rings and the methylene group.

C=C stretching within the aromatic rings.

C-N stretching.

C-O stretching of the alcohol.

A detailed analysis of the IR and Raman spectra would allow for the assignment of specific vibrational modes to different parts of the molecule. This analysis, often aided by computational modeling, provides a deeper understanding of the molecular structure and bonding.

No specific experimental IR or Raman data for this compound is currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific experimental UV-Vis data for this compound is currently available.

Chromophore Analysis of Nitroaryl and Aromatic Systems

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by the electronic transitions within its constituent chromophores: the nitroaryl group and the biphenyl (B1667301) system. The nitro group (-NO2) attached to one of the phenyl rings acts as a strong auxochrome and chromophore, significantly influencing the electronic absorption properties of the molecule.

Table 1: Typical UV-Vis Absorption Data for Related Chromophoric Systems

| Chromophore System | Typical λmax (nm) | Type of Transition |

| Benzene | ~254 | π → π |

| Nitrobenzene (B124822) | ~268 | π → π |

| Biphenyl | ~252 | π → π* |

Note: The exact λmax for this compound would require experimental measurement but can be inferred from the behavior of these fundamental chromophores.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The nominal molecular weight of this compound is 229.23 g/mol . Under electron ionization (EI), the molecule is expected to undergo fragmentation, providing valuable structural information.

Key fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), water (H₂O), and the nitro group (-NO₂). Cleavage of the bond connecting the two phenyl rings is also a probable fragmentation event. The relative abundances of the resulting fragment ions in the mass spectrum help to piece together the molecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. evitachem.com In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. This technique is valuable in organic synthesis and analytical chemistry for confirming the molecular weight of the compound with high accuracy. evitachem.com

The ionization behavior in ESI-MS can also be influenced by the presence of the nitro group, which can affect the proton affinity of the molecule. The resulting mass-to-charge ratio (m/z) values provide precise confirmation of the compound's molecular formula.

Table 2: Expected Ions in ESI-MS of this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecule | 230.08 |

| [M+Na]⁺ | Sodium Adduct | 252.06 |

| [M+K]⁺ | Potassium Adduct | 268.03 |

X-ray Crystallography for Solid-State Molecular Structure

The crystal structure would detail the planarity of the phenyl rings and the orientation of the nitro and alcohol functional groups relative to the aromatic systems.

Conformational Analysis and Intermolecular Interactions

The data from X-ray crystallography also allows for a detailed conformational analysis. A key parameter is the dihedral angle between the two phenyl rings, which dictates the degree of steric hindrance and electronic communication between them. The orientation of the nitro group relative to its attached phenyl ring and the conformation of the hydroxymethyl group are also critical aspects of the molecular structure.

Furthermore, the crystal packing is determined by various intermolecular interactions. In the solid state, hydrogen bonding is expected to be a significant interaction, likely involving the hydroxyl group as a hydrogen bond donor and the oxygen atoms of the nitro group or the hydroxyl group of an adjacent molecule as acceptors. Pi-stacking interactions between the aromatic rings of neighboring molecules may also play a crucial role in stabilizing the crystal lattice. The nature and geometry of these non-covalent interactions are fundamental to understanding the supramolecular assembly of the compound.

Computational and Theoretical Studies of 3 2 Nitrophenyl Benzyl Alcohol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing 3-(2-Nitrophenyl)benzyl alcohol. The B3LYP functional combined with basis sets like 6-31G(d,p) is a common choice for these investigations, offering a balance between accuracy and computational cost. epstem.netresearchgate.net

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For benzyl (B1604629) alcohol and its derivatives, a key conformational question is the orientation of the -CH2OH group relative to the aromatic ring. colostate.edu Studies on similar molecules have explored both planar and gauche conformations. colostate.edu The optimization process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. For substituted benzyl alcohols, the presence of functional groups can influence the preferred conformation due to steric and electronic effects. While specific data for this compound is not abundant in the provided results, the general approach involves starting with various possible conformations and identifying the one with the lowest calculated energy. epstem.netcolostate.edu

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.commdpi.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining a molecule's chemical reactivity, stability, and electronic transitions. mdpi.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

For aromatic nitro compounds, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the nitro group. This distribution dictates the molecule's behavior in chemical reactions and its electronic absorption properties. DFT calculations can precisely map the spatial distribution of these orbitals. researchgate.netmdpi.com

Table 1: Calculated Electronic Properties of a Related Triazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | [Value not explicitly found for the target molecule] |

| LUMO Energy | [Value not explicitly found for the target molecule] |

| HOMO-LUMO Gap | [Value not explicitly found for the target molecule] |

Data based on calculations of a similar molecular structure. epstem.netejosat.com.tr

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, often associated with lone pairs on electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, usually around hydrogen atoms, and are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and alcohol groups, and positive potential on the hydroxyl proton and aromatic protons. epstem.netmdpi.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. epstem.net These calculations can help in the assignment of experimental peaks. scielo.org.za

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental FT-IR spectra. epstem.netresearchgate.net This allows for the assignment of specific vibrational modes, such as the characteristic stretches of the nitro (NO₂) and hydroxyl (OH) groups. scielo.org.zanist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by determining the energies and oscillator strengths of electronic transitions. scielo.org.za The calculated absorption maxima (λ_max) can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions within the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states. nih.govpsu.edu

Transition State Characterization and Activation Energies

For a chemical reaction to occur, the reactants must pass through a high-energy transition state. Computational methods can locate the geometry of this transition state and calculate its energy. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. unipa.it

For reactions involving nitrobenzyl compounds, such as photochemical rearrangements, computational studies can map the potential energy surface for various proposed mechanisms. nih.govpsu.edu For instance, in the photochemical reactions of 2-nitrobenzyl alcohol, DFT calculations have been used to explore the pathways involving aci-nitro intermediates and their subsequent cyclization or proton transfer reactions. nih.govpsu.edu These calculations help to elucidate the most favorable reaction pathway by comparing the activation energies of different possible routes. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| 2-nitrobenzyl alcohol |

| 2-nitroso benzaldehyde (B42025) |

| 2-nitroso acetophenone |

| aci-nitro photoproducts |

| nitroso hydrates |

| benzisoxazolidine intermediates |

| carbonyl hydrates |

| 3-Chloro-2-nitrobenzyl alcohol |

| tritylone alcohols |

| 2-benzoylbenzoate esters |

| spiroindane-1,3-diones |

| diene intermediate |

| cyclopropyl intermediate |

| 2-nitrobenzyl methyl ether |

| 1-(2-nitrophenyl)ethyl methyl ether |

| adenosine-5'-triphosphate-[P 3 -(1-(2-nitrophenyl)ethyl)] ester |

| 1,3-dihydrobenz[c]isoxazol-1-ol derivatives |

| 2-nitrosobenzyl hemiacetals |

| Benzo and anthraquinodimethane derivatives |

| 3-Benzyl-4-(3-ethoxy-2-(4- toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H- 1,2,4-triazol-5-one |

| Benzaldehyde |

| Benzoic acid |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

| S-benzyl dithiocarbazate |

| 2,4,5-trimethoxybenzaldehyde |

| 4-Nitrobenzyl alcohol |

Potential Energy Surface Mapping

A thorough review of scientific databases and chemical literature yielded no specific studies on the potential energy surface (PES) mapping for this compound.

Potential energy surface mapping is a critical computational technique used to explore the conformational space of a molecule, identify stable isomers and transition states, and determine the energy barriers between them. For a molecule like this compound, a PES map would be particularly insightful for understanding the rotational barriers around the C-C single bonds connecting the two aromatic rings and the C-C bond of the hydroxymethyl group. This analysis would reveal the most stable (lowest energy) three-dimensional arrangements of the molecule and the energy required to transition between different conformations. Such information is fundamental to understanding its reactivity and physical properties.

Despite the utility of this method, no research articles or datasets presenting the potential energy surface of this compound could be located.

Molecular Dynamics Simulations for Solution Behavior

There is currently no published research available that details molecular dynamics (MD) simulations specifically focused on the solution behavior of this compound.

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound in a solvent, MD simulations could predict how the molecule interacts with the surrounding solvent molecules, its solvation structure, and its dynamic conformational changes in a condensed phase. This would provide valuable information on its solubility, aggregation tendencies, and the orientation of its functional groups (hydroxyl and nitro groups) with respect to the solvent. This understanding is crucial for predicting its behavior in various chemical and biological environments.

The absence of such studies in the scientific literature means that the behavior of this compound at the atomistic level in solution remains experimentally and theoretically uncharacterized.

Advanced Applications in Materials and Chemical Sciences

Precursor in Complex Organic Synthesis

The unique arrangement of functional groups in 3-(2-Nitrophenyl)benzyl alcohol allows it to serve as a strategic starting material for a range of complex organic molecules. The alcohol group can be readily oxidized to an aldehyde or converted into other functional groups, while the nitro group can be reduced to an amine, opening pathways for numerous cyclization and coupling reactions.

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound is a promising precursor for nitrogen-containing heterocycles like quinolines and isoquinolines.

Quinolines: The synthesis of quinolines can be achieved through several classic methods where a derivative of this compound could be a key starting material. For instance, the reduction of the nitro group to an amine would yield 3-(2-aminophenyl)benzyl alcohol. The subsequent oxidation of the benzyl (B1604629) alcohol to a benzaldehyde (B42025) would provide a substrate suitable for a Friedländer annulation, reacting with a compound containing an α-methylene ketone to form a substituted quinoline (B57606) ring system. Many modern catalytic methods also utilize 2-aminobenzyl alcohols to produce quinolines. organic-chemistry.org

Isoquinolines: The synthesis of isoquinolines can be approached using methods like the Bischler-Napieralski or Pictet-Spengler reactions. More contemporary methods often involve the metal-catalyzed annulation of precursors derived from benzyl alcohols or benzylamines. rsc.orgorganic-chemistry.org For example, this compound could be converted to the corresponding benzylamine. Following the reduction of the nitro group, the resulting diamine could undergo intramolecular cyclization strategies or be used in multi-component reactions to build the isoquinoline (B145761) core. Silver-catalyzed cyclization of 2-alkynyl benzyl azides is another modern route for which the subject compound could be a precursor. nih.govorganic-chemistry.org

Table 1: Potential Heterocyclic Synthesis Pathways

| Heterocycle | Key Reaction Type | Required Intermediate from this compound |

|---|---|---|

| Quinoline | Friedländer Annulation | 3-(2-Aminophenyl)benzaldehyde |

| Quinoline | Combes Synthesis | Aniline (B41778) derivative (from nitro reduction) |

| Isoquinoline | Bischler-Napieralski | N-Acyl-β-arylethylamine derivative |

| Isoquinoline | Catalytic Annulation | Benzylamine derivative |

The structural features of this compound are analogous to precursors used in the synthesis of certain classes of dyes. The nitrophenyl group acts as a chromophore (a color-bearing group), which can be chemically modified to tune the coloristic properties of the final molecule.

A common strategy in dye synthesis involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound to form an azo dye. The reduction of the nitro group in this compound to an amino group would produce 3-(2-aminophenyl)benzyl alcohol. This amine could then be diazotized and coupled with various substrates to generate a wide range of azo dyes, with the biphenyl (B1667301) methanol (B129727) backbone influencing the final shade and properties. Furthermore, the synthesis of colored quinoline derivatives from aminoarenes demonstrates how such precursors can lead to colored compounds. chemicalpapers.com While generic benzyl alcohol is used as a solvent in some dye compositions, the functional groups on this compound make it a candidate for covalent incorporation into a dye's molecular structure. google.com

Specialty chemicals, including pharmaceuticals and agrochemicals, often require multi-step syntheses involving versatile intermediates. Nitro-substituted benzyl alcohols are valuable in this context. nih.govwikipedia.org A procedure for synthesizing 4-substituted-3-nitrophenyl carbonyl compounds from benzyl alcohols highlights a tandem oxidation-nitration process, showing how these substrates can be transformed into valuable intermediates. researchgate.net

Following a similar logic, this compound can be converted into a variety of other compounds. For example, reaction with thionyl chloride would produce the corresponding benzyl chloride. This chloride could then be reacted with sodium cyanide to yield a nitrile, which can be further hydrolyzed to a carboxylic acid. prepchem.com These transformations open pathways to a diverse array of molecules, including active pharmaceutical ingredients. The reduction of the nitro group to an amine is another key transformation, leading to precursors for drugs and other biologically active compounds. prepchem.com

Photochemical Applications in Controlled Release Systems (Conceptually related to 2-nitrobenzyl systems)

The 2-nitrobenzyl group is one of the most well-studied photolabile protecting groups (PPGs), also known as "photocages". d-nb.info Upon irradiation with UV light (typically around 350 nm), the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of a protected molecule. This property is exploited in systems requiring precise spatial and temporal control over the release of active substances. The 2-nitrophenyl moiety in this compound provides this exact functionality.

The ability of the 2-nitrobenzyl group to be cleaved by light makes it an ideal component for photo-responsive linkers. These linkers can be used to tether a molecule of interest (e.g., a drug) to a scaffold, such as a nanoparticle or a surface. The cargo remains inactive and attached until the system is exposed to light, which triggers the cleavage of the linker and releases the active molecule on demand.

By functionalizing the alcohol group of this compound, it can be incorporated as a photo-cleavable linker. For example, the alcohol can be esterified with a drug containing a carboxylic acid. The resulting ester is stable in the dark, but upon UV irradiation, the 2-nitrophenyl group initiates cleavage, releasing the drug and forming a 2-nitrosobenzaldehyde derivative as a byproduct. This strategy allows for the precise control of cargo release in biological systems or materials science applications.

The principles of photochemical cleavage can be extended to polymer science to create "smart" polymers that change their properties in response to light. Incorporating a monomer derived from this compound into a polymer chain can render the entire material photo-responsive.

For example, if this molecule is used as a cross-linker in a hydrogel network, exposure to light will cleave the cross-links, causing the hydrogel to degrade and release any encapsulated substances. This has significant implications for drug delivery, where a drug-loaded hydrogel can be implanted in the body and its degradation and drug release profile can be controlled externally with light. Similarly, incorporating this photolabile group into the backbone of a linear polymer can create photodegradable plastics, which could have applications in environmentally friendly materials or in microelectronics fabrication as a photoresist.

Table 2: Conceptual Photochemical Applications

| Application Area | Role of this compound | Mechanism of Action | Potential Outcome |

|---|---|---|---|

| Controlled Drug Delivery | Photo-responsive Linker | UV-induced cleavage of the bond connecting the drug to the scaffold. | On-demand release of therapeutic agents at a specific time and location. |

| Tissue Engineering | Photodegradable Hydrogel Cross-linker | Light-induced degradation of the hydrogel network. | Controlled release of growth factors or cells; dynamic tuning of scaffold properties. |

| Smart Coatings | Photo-responsive Additive | Light triggers a change in the polymer structure of the coating. | Alteration of surface properties like wettability or adhesion on demand. |

Applications in Analytical Chemistry

In the field of mass spectrometry, meta-nitrobenzyl alcohol (m-NBA), also known as 3-nitrobenzyl alcohol, is a widely used and effective compound. It serves as a liquid matrix for techniques like Fast Atom Bombardment (FAB) and liquid Secondary Ion Mass Spectrometry (SIMS), where it facilitates the ionization and detection of a wide range of biomolecules and polymers. chemimpex.comnih.govwikipedia.org The presence of the nitro group is key to enhancing ionization efficiency. chemimpex.com

Furthermore, m-NBA is a prominent "supercharging reagent" in Electrospray Ionization Mass Spectrometry (ESI-MS). nih.gov When small amounts of m-NBA are added to protein solutions, it significantly increases the charge state of the resulting ions. nih.govresearchgate.net For example, adding 5% m-NBA to a denaturing solution can increase the average charge of proteins by approximately 21%. researchgate.net This supercharging effect allows for the analysis of high molecular weight molecules at lower mass-to-charge (m/z) ratios and can improve the sensitivity of the analysis. nih.govuzh.ch The effectiveness of m-NBA and its analogues as supercharging agents is linked to their ability to facilitate proton transfer to the analyte molecules during the ESI process. nih.govuzh.ch

A variety of nitrobenzene (B124822) derivatives have been tested as supercharging agents, with each elevating the charge to a different extent.

| Reagent | Effect on Holo-Myoglobin |

| ortho-Nitrobenzyl alcohol | Potent charge enhancing reagent. nih.gov |

| meta-Nitrobenzyl alcohol | Increases average and maximum charge. nih.govresearchgate.net |

| para-Nitrobenzyl alcohol | Potent charge enhancing reagent. nih.gov |

| m-Nitroacetophenone | Increased average charge by almost 2 units. nih.gov |

| m-Nitrobenzonitrile | Increased maximum charge state to 15+. nih.gov |

This table summarizes the effects of different nitrobenzene derivatives as supercharging reagents on the test protein holo-myoglobin, based on research findings. nih.gov

The application of nitrobenzyl alcohol extends to improving chromatographic separations. The addition of m-NBA to the mobile phase in liquid chromatography (LC) has been shown to enhance the resolution of reversed-phase chromatography for certain analytes. uzh.ch In a study involving disulfide-bond peptides, the inclusion of 0.1% m-NBA in the LC mobile phase not only increased the charge states and sensitivity in subsequent mass spectrometry analysis but also improved the chromatographic resolution. uzh.ch

Additionally, derivatization of chiral benzyl alcohols with reagents like aromatic acid chlorides allows for their separation on chiral stationary phases in High-Performance Liquid Chromatography (HPLC). scirp.orgscirp.org This indirect method enables the effective enantioseparation of these compounds, which is crucial for applications where stereochemistry is important. scirp.org

Material Science Precursors

ortho-Nitrobenzyl (o-NB) derivatives are versatile building blocks in polymer science, where they can be incorporated as monomers or used as cross-linking agents to create advanced polymer networks. umass.edunih.gov The photolabile nature of the o-NB group is the key feature exploited in these applications. umass.edu

Researchers have synthesized various monomers containing o-NB esters, which are then polymerized. nih.gov For instance, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have been successfully used to synthesize polymers with o-NB functionalized side chains, achieving well-defined molecular weights and low polydispersity. nih.gov

As cross-linkers, o-NB derivatives enable the formation of photodegradable materials, such as hydrogels. umass.edu These networks can be cross-linked using o-NB-containing molecules and then degraded back into linear polymers upon exposure to UV light. umass.edu This "de-crosslinking" on demand is a powerful tool for creating smart materials, photoresists, and scaffolds for tissue engineering. umass.edunih.gov The degree of cross-linking is a critical parameter that influences the mechanical properties, such as shear modulus, and swelling capabilities of the resulting polymer network. researchgate.netnih.gov

The incorporation of ortho-nitrobenzyl alcohol derivatives into polymers leads to the creation of functional materials, particularly photoactive polymers. umass.edunih.gov These materials can change their properties in response to light, enabling a wide array of applications. nih.gov

One major application is in the development of photoresists for patterning surfaces. nih.gov A polymer film containing o-NB groups can be irradiated through a mask. The light exposure cleaves the o-NB units, changing the solubility of the exposed regions of the film. nih.gov This difference in solubility allows for the selective removal of either the exposed or unexposed areas, creating a precise pattern on a substrate. nih.gov This technique has been used for patterning organic light-emitting diode (OLED) displays and other electronic components. nih.gov

Furthermore, the photocleavage of o-NB groups can be used to alter the surface properties of a material, for example, to control the adhesion of a polymer network. nih.gov By breaking cross-links, UV irradiation can reduce the cross-linking density and, consequently, the adhesive strength of the material in a controlled manner. nih.gov

| Polymerization Method | Suitability for o-Nitrobenzyl Acrylate (B77674) (NBA) | Finding |

| RAFT Polymerization | Inhibited | The reactivity of acrylate radicals led to side reactions with the o-nitrobenzyl group. nih.gov |

| Nitroxide-Mediated Polymerization (NMP) | No Polymerization | No reaction was observed under the tested conditions. nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Best Method (for methacrylate (B99206) monomers) | Achieved polymers with molar masses of 12,100-16,400 g/mol and low polydispersity (Mw/Mn < 1.25). nih.gov |

This table presents a summary of findings on the suitability of different polymerization methods for monomers containing the o-nitrobenzyl group. nih.gov

Research Findings on this compound in Organometallic Chemistry Remain Elusive

Despite a comprehensive review of available scientific literature, there are no detailed research findings, published studies, or patents that describe the synthesis, characterization, or catalytic activity of organometallic complexes derived from this particular compound. The role of the alcohol functional group and the nitro-substituted phenyl ring in coordinating to metal centers or in facilitating catalytic processes has not been documented for this specific isomer.

While the broader class of benzyl alcohols and nitro-aromatic compounds can be involved in various organometallic reactions, the unique structural arrangement of this compound does not appear to have been a subject of investigation in this context. Consequently, no data on reaction conditions, yields, or the spectroscopic properties of any potential organometallic complexes involving this compound could be retrieved.

Due to the absence of any research findings, the creation of a detailed article and data tables on the advanced applications of this compound in organometallic chemistry is not possible at this time.

Derivatization and Functionalization Strategies of 3 2 Nitrophenyl Benzyl Alcohol

Site-Selective Functionalization of the Benzylic Alcohol

The benzylic alcohol group is a primary target for functionalization due to its reactivity. Standard transformations of this hydroxyl group can be employed to introduce a variety of functional moieties.

One of the most common derivatizations is etherification . The Williamson ether synthesis, for instance, allows for the introduction of various alkyl or aryl groups. msu.edunih.gov This reaction typically involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an appropriate alkyl halide. nih.gov This strategy can be used to synthesize a library of ether derivatives with varying steric and electronic properties.